(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
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Overview
Description
SM-337 is a synthetic organic compound known for its potent bioactivity. It is a Smac mimetic, which means it mimics the activity of the second mitochondria-derived activator of caspases (Smac). SM-337 acts as an antagonist of caspase binding to inhibitor of apoptosis proteins (IAPs), specifically targeting X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM-337 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a][1,5]diazocine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of SM-337 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SM-337 undergoes various chemical reactions, including:
Oxidation: SM-337 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SM-337.
Substitution: SM-337 can undergo substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents onto the SM-337 molecule .
Scientific Research Applications
SM-337 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of apoptosis by IAP proteins.
Biology: Helps in understanding the molecular mechanisms of cell death and survival.
Medicine: Investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential applications in the development of new therapeutic agents and drug discovery
Mechanism of Action
SM-337 exerts its effects by mimicking the activity of Smac, an endogenous antagonist of IAP proteins. It binds to the baculoviral IAP repeat (BIR) domains of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases. This leads to the activation of caspases and induction of apoptosis in cells. The molecular targets and pathways involved include the intrinsic and extrinsic apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
SM-122: Another Smac mimetic with similar bioactivity.
Compound 14: Binds to XIAP BIR3 with high affinity and induces apoptosis in cancer cells.
Compound 15: Binds to cIAP1, cIAP2, and ML-IAP with high affinity.
Uniqueness of SM-337
SM-337 is unique due to its high potency and oral bioavailability. It has shown significant activity in inhibiting cell growth and inducing apoptosis in various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
1071992-61-4 |
---|---|
Molecular Formula |
C35H41N5O4 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1 |
InChI Key |
YBYZHVZWINISJO-XPSCAIQQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM-337; SM 337; SM337. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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